molecular formula C18H20FN3O4 B3485000 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B3485000
M. Wt: 361.4 g/mol
InChI Key: HZYCYCBMQOXHEC-UHFFFAOYSA-N
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Description

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is a complex organic compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry

Preparation Methods

The synthesis of 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group. .

Mechanism of Action

The primary mechanism of action of 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves the inhibition of equilibrative nucleoside transporters. This inhibition is irreversible and non-competitive, reducing the Vmax of nucleoside uptake without affecting the Km . Molecular docking studies suggest that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-26-17-11-13(10-16(18(17)23)22(24)25)12-20-6-8-21(9-7-20)15-5-3-2-4-14(15)19/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCYCBMQOXHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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